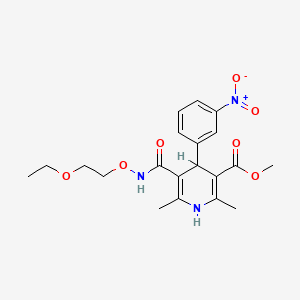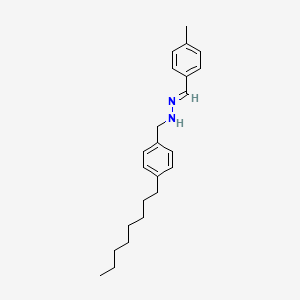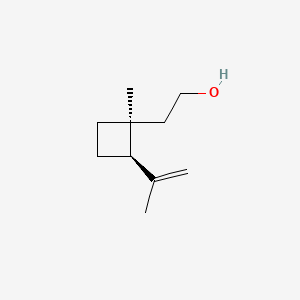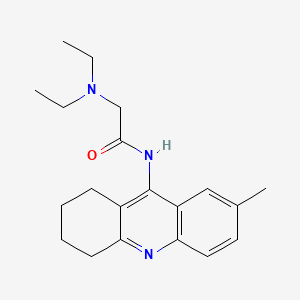
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group, a methoxyphenyl group, and a phenylpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate typically involves the esterification of 3-(p-methoxyphenyl)-2-phenylpropionic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(p-hydroxyphenyl)-2-phenylpropionate.
Reduction: Formation of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The methoxyphenyl and phenylpropionate moieties may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity for target receptors. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 3-(p-hydroxyphenyl)-2-phenylpropionate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Diethylamino)ethyl 3-(p-chlorophenyl)-2-phenylpropionate: Similar structure but with a chlorine atom instead of a methoxy group.
2-(Diethylamino)ethyl 3-(p-nitrophenyl)-2-phenylpropionate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors. Additionally, the specific arrangement of functional groups in this compound may confer unique pharmacological properties that distinguish it from other similar compounds.
Properties
CAS No. |
60883-72-9 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C22H29NO3/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18/h6-14,21H,4-5,15-17H2,1-3H3 |
InChI Key |
CQPQMXYPCFOBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)




